2,3-Diamino-6-chlorobenzoic acid
Overview
Description
2,3-Diamino-6-chlorobenzoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of benzoic acid, characterized by the presence of two amino groups and one chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diamino-6-chlorobenzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2,3-diaminobenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Diamino-6-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: 2,3-Dinitro-6-chlorobenzoic acid.
Reduction: 2,3-Diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2,3-Diamino-6-chlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,3-diamino-6-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its structural features allow it to interact with cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2,3-Diaminobenzoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
2,3-Diamino-5-chlorobenzoic acid: Chlorine atom positioned differently, affecting its chemical behavior.
2,3-Diamino-4-chlorobenzoic acid: Another positional isomer with distinct properties.
Uniqueness: Its ability to undergo selective reactions and form specific products makes it valuable in various research and industrial contexts .
Properties
IUPAC Name |
2,3-diamino-6-chlorobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,9-10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUDIGPMKGIKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294483 | |
Record name | Benzoic acid, 2,3-diamino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855470-73-4 | |
Record name | Benzoic acid, 2,3-diamino-6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855470-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,3-diamino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701294483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.